1-Methyl-3,5-dinitropyrazole
Overview
Description
1-Methyl-3,5-dinitropyrazole is a useful research compound. Its molecular formula is C4H4N4O4 and its molecular weight is 172.1 g/mol. The purity is usually 95%.
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Future Directions
While specific future directions for 1-Methyl-3,5-dinitropyrazole are not mentioned in the retrieved papers, nitroazoles, in general, are being developed to meet the increasing demands of high power, low sensitivity, and eco-friendly environment . They have good applications in explosives, propellants, and pyrotechnics .
Mechanism of Action
Target of Action
1-Methyl-3,5-dinitropyrazole, also known as 1-methyl-3,5-dinitro-1H-pyrazole, is a compound with a molecular weight of 172.0990 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound can undergo reactions under the action of nucleophiles . This suggests that it may interact with its targets through nucleophilic substitution reactions, leading to changes in the structure of the target molecules. More research is needed to fully understand the compound’s mode of action.
Biochemical Pathways
It’s known that the compound can participate in reactions involving nucleophiles , suggesting that it may affect biochemical pathways involving nucleophilic reactions
Result of Action
It’s known that the compound can undergo reactions under the action of nucleophiles , suggesting that it may cause structural changes in its target molecules. More research is needed to fully understand the molecular and cellular effects of the compound’s action.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, when the temperature is higher than the melting point, the compound begins to melt, the molecular motion becomes intense, and the volume expands These changes can potentially influence the compound’s action, efficacy, and stability
Properties
IUPAC Name |
1-methyl-3,5-dinitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-6-4(8(11)12)2-3(5-6)7(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSPNIADTGDCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186353 | |
Record name | 1-Methyl-3,5-dinitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32683-48-0 | |
Record name | 1-Methyl-3,5-dinitropyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032683480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3,5-dinitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physicochemical properties of 1-methyl-3,5-dinitropyrazole?
A1: this compound is characterized by its molecular formula C4H4N4O4 and a molecular weight of 172.09 g/mol. [, ] While specific spectroscopic data is not detailed in the provided research, its structure has been confirmed through FTIR, NMR, and elemental analysis. [, ] One notable characteristic is its melting point of 94.8°C, making it a potentially attractive melt-castable material. []
Q2: How does the reactivity of this compound compare to similar compounds?
A2: Research indicates that the nitro group in the 4-position of this compound is susceptible to nucleophilic displacement reactions. [, ] This reactivity opens up possibilities for synthesizing derivatives with potentially altered properties.
Q3: What are the potential applications of this compound?
A3: The research suggests that this compound holds promise as a potential replacement for trinitrotoluene (TNT) in energetic material applications. [] This is attributed to its favorable melting point, good thermal stability (decomposition temperature: 293.2°C), and compatibility with other materials. [] Furthermore, its synthesis is considered more environmentally friendly with a higher yield compared to TNT. []
Q4: How does the impact sensitivity of this compound compare to other energetic materials?
A4: Studies indicate that this compound exhibits higher impact sensitivity than TNAZ (1,3,3-trinitroazetidine) but is similar to RDX (cyclotrimethylenetrinitramine). [] This sensitivity should be carefully considered in its potential applications and handling procedures.
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